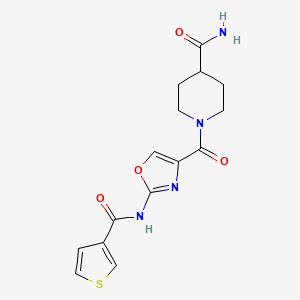
1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several important functional groups and heterocyclic rings, including a thiophene ring, an oxazole ring, and a piperidine ring. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .
Molecular Structure Analysis
The molecule contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . It also contains an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom and a nitrogen atom . The piperidine ring is a six-membered ring with one nitrogen atom .Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been utilized to produce hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds, including those with structures related to thiophene-carboxamide and oxazole derivatives, have been investigated for their antimicrobial, antilipase, and antiurease activities. Some demonstrated moderate to good antimicrobial activity against various microorganisms, with specific compounds exhibiting notable antiurease and antilipase activities (Başoğlu et al., 2013).
1,3-Dipolar Cycloaddition Reactions
The carbon–nitrogen triple bond in aryl thiocyanates, which can be related to thiophene functionalities, has been shown to act as a dipolarophile in 1,3-dipolar cycloadditions. These reactions yield various heterocyclic compounds, including 5-arylthio-1,2,4-oxadiazoles, -thiadiazoles, and -triazoles. Such chemistry is instrumental in developing new compounds with potential pharmaceutical applications (Greig et al., 1987).
Synthesis of N,S-Containing Heterocycles
The Mannich reaction has been applied to synthesize N,S-containing heterocycles, demonstrating the versatility of related compounds in synthesizing complex heterocyclic structures. These compounds may have applications in material science and as intermediates in pharmaceutical synthesis (Dotsenko et al., 2012).
Antimicrobial and Antiviral Activities
Synthesis of 1,4-disubstituted 1,2,3-triazole derivatives bearing piperazine carboxamides and related structures has shown that these compounds exhibit moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains. This highlights their potential as antimicrobial agents (Jadhav et al., 2017).
Development of Ligands and Materials
A new multidentate ligand featuring thiophene-carboxamide functionalities has been synthesized, characterized, and its crystal structure determined. Such ligands can be crucial in the development of coordination compounds and materials with specific electronic and structural properties (Balaban et al., 2008).
Orientations Futures
The future directions for this compound could involve further investigation into its synthesis, characterization, and potential biological activities. Given the reported therapeutic properties of thiophene and oxazole derivatives , this compound could be of interest in the field of medicinal chemistry.
Propriétés
IUPAC Name |
1-[2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c16-12(20)9-1-4-19(5-2-9)14(22)11-7-23-15(17-11)18-13(21)10-3-6-24-8-10/h3,6-9H,1-2,4-5H2,(H2,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBKTYLWURSNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2775466.png)
![(4-Fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide](/img/structure/B2775467.png)
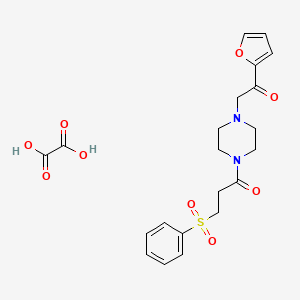
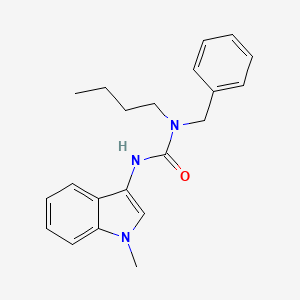
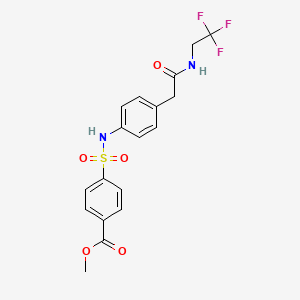
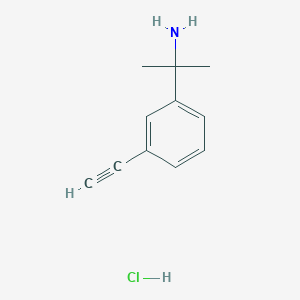



![2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775484.png)
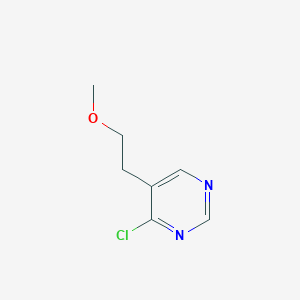

![2-Amino-4-(4-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775487.png)
